6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two sulfanyl groups and a triazine-dione core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine derivatives under controlled conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-(methylsulfanyl)ethylamine with the triazine core in the presence of a suitable base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Nucleophiles such as amines, thiols
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Substituted triazine derivatives
Reduction: Amine derivatives
Scientific Research Applications
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Biology: The compound can be used as a probe to study the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Triazine derivatives have shown potential as therapeutic agents, and this compound can be explored for its pharmacological properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine core can also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group instead of sulfanyl groups.
5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: A compound with a chloro and carboxylate group.
Uniqueness
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of two sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
184697-89-0 |
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Molecular Formula |
C6H9N3O2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
6-(2-methylsulfanylethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S2/c1-12-2-3-13-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChI Key |
LWUCCPRHPAJTPY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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